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Abstract
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid, selective farnesoid X receptor

(FXR) agonist currently under clinical investigation for the treatment of metabolic and fibrotic

diseases, primarily those affecting the liver and kidneys.[1][2][3] Initially explored as an

antidiabetic molecule, its potent anti-inflammatory and anti-fibrotic properties have shifted its

development focus towards conditions such as Metabolic Dysfunction-Associated

Steatohepatitis (MASH), Chronic Kidney Disease (CKD), and the rare genetic disorder Alport

syndrome.[4][5] This document provides a comprehensive technical overview of Vonafexor,
including its discovery, chemical properties, mechanism of action, and a detailed summary of

key preclinical and clinical findings. While the precise chemical synthesis route for Vonafexor
is proprietary and not publicly disclosed, this guide consolidates available data on its

development and experimental protocols to serve as a valuable resource for the scientific

community.

Discovery and Development
Vonafexor (also known as EYP001) was identified as a potent and selective FXR agonist

through a collaborative effort involving Edelris, INSERM, and Poxel.[4] The initial medicinal

chemistry program was aimed at discovering novel treatments for diabetes.[4] However,

subsequent research revealed its significant impact on the hepatitis B virus (HBV) DNA and

viral antigen production, highlighting its broader therapeutic potential.[4]
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The development of Vonafexor was later advanced by ENYO Pharma, which is currently

conducting clinical trials for diseases involving impaired kidney function, such as Alport

syndrome and CKD, as well as for MASH (formerly NASH).[1][2] Vonafexor is noted for its

unique chemical structure, which differs from other FXR agonists and is believed to induce a

distinct set of target genes.[2] It has been granted Orphan Drug Designation by both the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the

treatment of Alport syndrome.[5][6]

Chemical Properties and Synthesis
Vonafexor is a small molecule with the following chemical identifiers:

Property Value

IUPAC Name

4-chloro-5-[4-(2,6-

dichlorophenyl)sulfonylpiperazin-1-yl]-1-

benzofuran-2-carboxylic acid

CAS Number 1192171-69-9[7]

Molecular Formula C₁₉H₁₅Cl₃N₂O₅S[8][9]

Molecular Weight 489.75 g/mol [9]

Modality Small Molecule[10]
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(Image Source: PubChem CID 67202717)

Chemical Synthesis:

The detailed synthetic route for Vonafexor is not publicly available and is considered

proprietary information. Medicinal chemistry programs for such molecules typically involve hit-

to-lead optimization and the synthesis of focused compound libraries to establish structure-

activity relationships (SAR) and refine the pharmacological profile for efficacy and safety.[4]

Mechanism of Action: FXR Agonism
Vonafexor exerts its therapeutic effects by selectively activating the Farnesoid X Receptor

(FXR), a nuclear receptor highly expressed in the liver, kidneys, and gut.[1][2] FXR is a key

regulator of a multitude of biological processes, including bile acid homeostasis, lipid and

glucose metabolism, inflammation, and fibrosis.[2]

Upon activation by an agonist like Vonafexor, FXR forms a heterodimer with the Retinoid X

Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response

elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key pathways influenced by FXR activation include:

Bile Acid Synthesis: FXR activation in the intestine induces the expression of Fibroblast

Growth Factor 15/19 (FGF15/19), which travels to the liver and represses the expression of

Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

[11] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile

acids.

Lipid Metabolism: FXR activation helps to decrease triglyceride levels by repressing the

expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic

transcription factor, and increasing the expression of genes involved in fatty acid β-oxidation,

such as PPARα.[12]

Glucose Metabolism: FXR plays a role in regulating hepatic glucose production. Its activation

can improve insulin sensitivity and glucose tolerance.[12][13]
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Anti-inflammatory and Anti-fibrotic Effects: FXR activation can suppress inflammatory

pathways, such as those mediated by NF-κB, and has been shown to prevent and resolve

liver fibrosis.[14]
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Caption: Simplified Vonafexor-activated FXR signaling pathway.

Preclinical Studies
Vonafexor has demonstrated significant efficacy in multiple preclinical animal models of kidney

disease.
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Model Key Findings Reference

Severe Alport Syndrome

Mouse Model

Strongly improved kidney

morphology and

remodeling.Improved renal

function.

[1][2]

Severe Chronic Kidney

Disease (CKD) Mouse Model

Strong and significant curative

effect on kidney biology after 3

weeks.Improved kidney

morphology, remodeling, renal

interstitial fibrosis, and

inflammation.Beneficial effect

was unique compared to other

FXR agonists and higher than

Losartan.

[1][2]

Experimental Workflow: Preclinical Animal Study
The general workflow for these preclinical assessments involves treating diseased animal

models with Vonafexor and evaluating changes in kidney health through various analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

